1-(2,5-Dichlorophenyl)guanidine
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Overview
Description
1-(2,5-Dichlorophenyl)guanidine is an organic compound characterized by the presence of a guanidine group attached to a 2,5-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloroaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction typically proceeds as follows:
Step 1: Dissolve 2,5-dichloroaniline in a suitable solvent such as ethanol.
Step 2: Add cyanamide to the solution.
Step 3: Heat the mixture under reflux conditions for several hours.
Step 4: Cool the reaction mixture and filter the precipitated product.
Step 5: Purify the product through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions or the use of automated reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods can be optimized to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylguanidines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1-(2,5-dichlorophenyl)guanidine exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s guanidine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)guanidine can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)guanidine: Similar structure but with chlorine atoms at different positions, affecting its reactivity and biological activity.
1-(3,4-Dichlorophenyl)guanidine: Another isomer with different substitution patterns on the phenyl ring.
1-(2,5-Dichlorophenyl)biguanide: Contains an additional guanidine group, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of chlorine atoms at the 2 and 5 positions on the phenyl ring can enhance its lipophilicity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLKFTFGNLIAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C(N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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